1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid
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Overview
Description
1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid typically involves the Fischer indole cyclization. This reaction is carried out in the presence of glacial acetic acid and concentrated hydrochloric acid, leading to the formation of the indole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole cyclization, followed by purification processes such as recrystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to ensure high yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxy and cyclohexyl groups may enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid: Similar structure but with a cyclopentyl group instead of a cyclohexyl group.
1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid: Contains a chlorobenzoyl group, leading to different chemical and biological properties.
Uniqueness
1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexyl group may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-cyclohexyl-5-methoxy-2-methylindole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-11-16(17(19)20)14-10-13(21-2)8-9-15(14)18(11)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMZOSFCQREIRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3CCCCC3)C=CC(=C2)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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